molecular formula C13H12ClNO2S B2596281 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1251563-01-5

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2596281
CAS No.: 1251563-01-5
M. Wt: 281.75
InChI Key: ADVYIARESPFRAX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group at the 3-position and a hydroxyethyl group attached to a thiophene ring

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an amine under appropriate conditions to form the amide bond.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxyethylating agent reacts with the amide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may reduce its efficacy in certain applications.

    N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide: Lacks the chloro group, which may affect its binding affinity to specific targets.

    3-chloro-N-(2-hydroxy-2-(furan-3-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Uniqueness

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the chloro group and the thiophene ring, which confer distinct electronic and steric properties

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVYIARESPFRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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